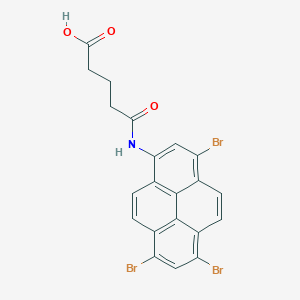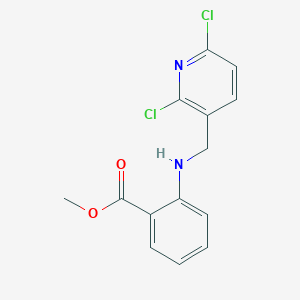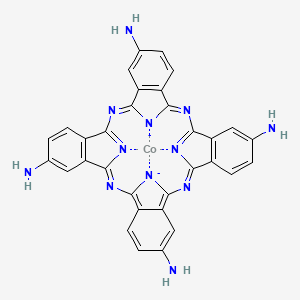
1,2-Dimethyldihydropyridazine-3,5(2H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyldihydropyridazine-3,5(2H,4H)-dione: is an organic compound belonging to the class of dihydropyridazines. This compound is characterized by the presence of two methyl groups attached to the nitrogen atoms at positions 1 and 2 of the dihydropyridazine ring, and two carbonyl groups at positions 3 and 5. The structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dimethyldihydropyridazine-3,5(2H,4H)-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with diketones. For instance, the reaction of 1,2-dimethylhydrazine with 1,3-diketones under acidic or basic conditions can yield the desired compound. The reaction typically requires controlled temperatures and may involve catalysts to enhance the yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of solvents, is crucial to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyldihydropyridazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, leading to the formation of diols.
Substitution: The methyl groups and carbonyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Pyridazine derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted pyridazine compounds.
Aplicaciones Científicas De Investigación
1,2-Dimethyldihydropyridazine-3,5(2H,4H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-dimethyldihydropyridazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1,2-Dimethyldihydropyridazine-3,5(2H,4H)-dione can be compared with other similar compounds, such as:
1,2-Dimethylpyridazine-3,5-dione: Lacks the dihydro structure, leading to different chemical and biological properties.
1,2-Dimethyl-4,5-dihydropyridazine-3,6-dione: Similar structure but with different substitution patterns, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methyl and carbonyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H10N2O2 |
|---|---|
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
1,2-dimethyldiazinane-3,5-dione |
InChI |
InChI=1S/C6H10N2O2/c1-7-4-5(9)3-6(10)8(7)2/h3-4H2,1-2H3 |
Clave InChI |
QEQNSZOWZWFPKJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(=O)CC(=O)N1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylpyrimido[5,4-e][1,2,4]triazine](/img/structure/B13095483.png)
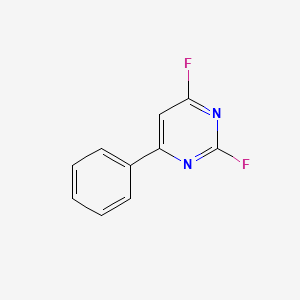
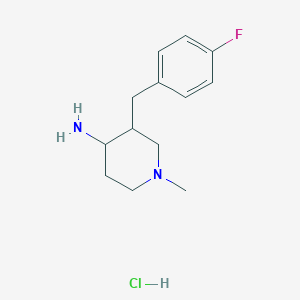

![1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione](/img/structure/B13095498.png)
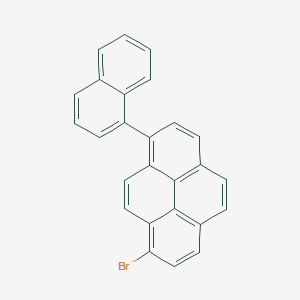
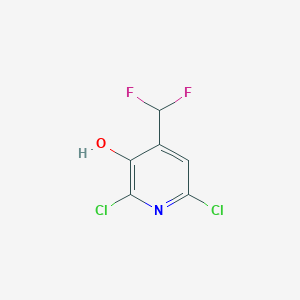
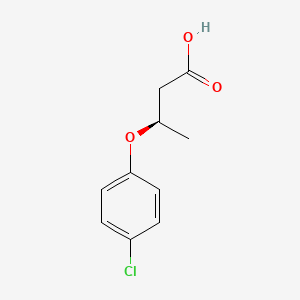
![Ethyl 1-(cyclohexylmethyl)-2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[B]pyridine-3-carboxylate](/img/structure/B13095516.png)

